![molecular formula C12H9FN4O B7356569 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)
2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A involves the inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound A has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of cell cycle regulatory proteins. In addition, this compound A has also been shown to have anti-angiogenic properties, which could potentially inhibit the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is that this compound A is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A. One area of research is the development of more water-soluble analogues of this compound A, which could potentially improve its efficacy in certain experiments. Another area of research is the investigation of the potential use of this compound A in combination with other anti-cancer drugs, which could potentially enhance its anti-tumor activity. Finally, the use of this compound A in animal models could provide more insight into its potential applications in cancer therapy and inflammatory diseases.
Conclusion:
In conclusion, this compound A is a small molecule that has shown potential applications in cancer therapy and inflammatory diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research that could potentially enhance its efficacy and broaden its applications.
Métodos De Síntesis
2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A can be synthesized using a multi-step process that involves the reaction of 2,4-difluoronitrobenzene with 2-aminopyridine, followed by reduction and cyclization. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A has been studied extensively for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound A has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-6-1-3-9(18)7(5-6)11-15-8-2-4-10(14)16-12(8)17-11/h1-5,18H,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPFYIXPQAKPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC3=C(N2)C=CC(=N3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

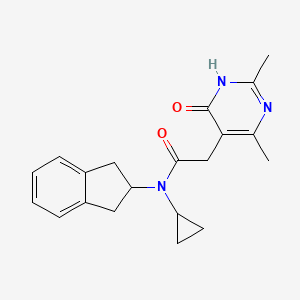
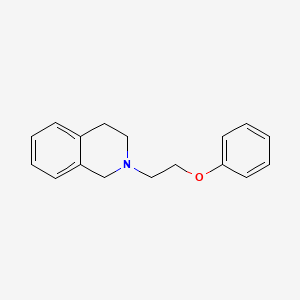

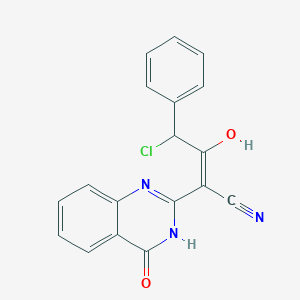
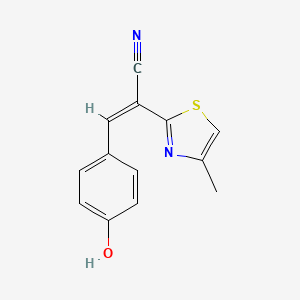
![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)

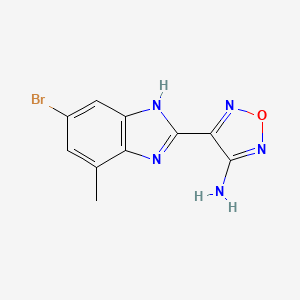
![3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid](/img/structure/B7356540.png)
![2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)
![4-(2-methylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356547.png)

![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)